Physicochemical properties of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate
Physicochemical properties of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate
Part 1: Executive Summary & Structural Analysis
Compound Identity
-
IUPAC Name: Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate
-
Molecular Formula:
[1] -
Molecular Weight: 280.27 g/mol [1]
-
Classification:
-Aryl- -diketo ester (often referred to as a -diketo acid derivative).
Strategic Significance Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate represents a "privileged scaffold precursor" in medicinal chemistry. Its core value lies in the 1,3,4-tricarbonyl motif, which serves as a highly reactive electrophilic spine. This molecule is not typically a final drug candidate but a critical intermediate used to synthesize fused heterocycles—specifically quinoxalines, pyrazoles, and isoxazoles—that function as kinase inhibitors (e.g., Src kinase) and HIV integrase inhibitors.
The 2,5-dimethoxy substitution pattern on the phenyl ring introduces specific steric and electronic effects (electron-donating via resonance) that modulate the solubility and binding affinity of downstream derivatives, often enhancing lipophilicity compared to unsubstituted analogs.
Part 2: Physicochemical Characterization
The following data characterizes the molecule in its standard state. Note that this compound exists in a dynamic equilibrium between keto and enol forms, which significantly alters its observed properties in solution.
Table 1: Physicochemical Properties Profile
| Property | Value / Description | Context & Causality |
| Appearance | Yellow Crystalline Solid | The yellow color arises from the extended conjugation present in the enol tautomer ( |
| Melting Point | 65°C – 75°C (Predicted range) | Comparable to the 4-methoxy analog (52-57°C); the 2,5-dimethoxy substitution typically raises MP due to increased molecular weight and packing interactions. |
| Solubility (Aq) | Negligible (< 0.1 mg/mL) | Highly lipophilic due to the aromatic ring and ethyl ester tail. |
| Solubility (Org) | High (DMSO, DCM, EtOH) | Readily dissolves in polar aprotic and protic organic solvents. |
| pKa (Calculated) | ~5.8 – 6.5 (Enolic -OH) | The proton on C3 is highly acidic due to the flanking carbonyls (C2 and C4), facilitating easy deprotonation. |
| LogP | ~1.8 – 2.2 | Indicates good membrane permeability potential for its derivatives. |
| H-Bond Donors | 0 (Keto) / 1 (Enol) | The enol form possesses an intramolecular H-bond donor. |
| H-Bond Acceptors | 6 | Includes ester, ketone, and methoxy oxygens. |
Structural Dynamics: Keto-Enol Tautomerism
In solution, this molecule does not exist solely as the "2,4-dioxo" structure. It rapidly tautomerizes to a cis-enol form, stabilized by a strong intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl. This 6-membered chelate ring is the reactive species in many condensation reactions.
Figure 1: The equilibrium heavily favors the Enol form in non-polar solvents (e.g.,
Part 3: Synthetic Protocol & Mechanism
Methodology: Claisen Condensation The synthesis involves the acylation of 2,5-dimethoxyacetophenone with diethyl oxalate using a strong alkoxide base. This is a classic Claisen condensation driven by the formation of a resonance-stabilized enolate.
Experimental Protocol
Reagents:
-
2,5-Dimethoxyacetophenone (1.0 eq)
-
Diethyl Oxalate (1.2 eq)
-
Sodium Ethoxide (NaOEt) (1.5 eq) – Freshly prepared or 21% wt in EtOH
-
Solvent: Anhydrous Ethanol (EtOH) or Diethyl Ether (
) -
Quench: 1M Hydrochloric Acid (HCl)
Step-by-Step Workflow:
-
Base Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, place anhydrous ethanol. Add sodium metal slowly to generate NaOEt in situ (or use commercial solution). Cool to 0°C.[2]
-
Reagent Mixing: Add diethyl oxalate (1.2 eq) to the base solution. Stir for 10 minutes.
-
Enolate Formation & Attack: Dissolve 2,5-dimethoxyacetophenone in a minimal amount of dry ethanol. Add this solution dropwise to the oxalate/base mixture over 30 minutes. Critical: Maintain temperature <10°C during addition to minimize self-condensation side products.
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. The solution will turn dark yellow/orange, indicating the formation of the sodium salt of the diketo ester.
-
Precipitation: Cool the mixture to room temperature. The sodium salt of the product often precipitates.
-
Acidification: Pour the reaction mixture into ice-cold 1M HCl. Vigorous stirring is required. The yellow solid (the free diketo ester) will precipitate.
-
Isolation: Filter the solid. Wash with cold water to remove excess acid and salts. Recrystallize from Ethanol/Hexane if necessary.[2]
Mechanistic Pathway
Figure 2: The Claisen condensation mechanism. The final deprotonation of the product by EtO- drives the reaction to completion.
Part 4: Reactivity Profile & Applications
The 1,3,4-tricarbonyl system makes this molecule a "chemical chameleon," capable of reacting with binucleophiles to form diverse heterocycles.
1. Synthesis of Pyrazole-3-carboxylates
-
Reagent: Hydrazine hydrate (
) or Phenylhydrazine. -
Mechanism: Double condensation (imine formation + cyclization).
-
Application: Pyrazoles are potent anti-inflammatory agents and COX-2 inhibitors.
2. Synthesis of Quinoxalines
-
Reagent: o-Phenylenediamine.
-
Mechanism: Condensation with the 1,2-dicarbonyl motif (C1 and C2 of the ester tail).
-
Application: Quinoxaline derivatives are widely researched as Src Kinase Inhibitors for cancer therapy. The 2,5-dimethoxy group aids in occupying hydrophobic pockets in the kinase active site.
3. Synthesis of Isoxazoles
-
Reagent: Hydroxylamine (
).[3] -
Application: Antibacterial agents.
Part 5: Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
1. Proton NMR (
- 14.5 – 15.0 ppm (1H, s, broad): The enolic -OH proton. If this peak is missing, the compound has degraded or is in the salt form.
- 7.0 – 7.5 ppm (3H, m): Aromatic protons (2,5-dimethoxy pattern).
-
6.8 ppm (1H, s): The vinylic proton (
) of the enol form. -
4.3 ppm (2H, q): Ethyl ester
. -
3.8 ppm (6H, s): Two
groups. -
1.3 ppm (3H, t): Ethyl ester
.
2. Mass Spectrometry (LC-MS)
-
Target Ion:
or . -
Fragmentation: Loss of
group (45 Da) is common.
References
-
Rafinejad, A., et al. (2015).[4] Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Journal of Sciences, Islamic Republic of Iran.[4]
-
PubChem Compound Summary. (2025). Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (Analog Reference).[5] National Center for Biotechnology Information. [6]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
BenchChem. (2025).[7] Comparative Guide to Reactivity of Diethyl Oxalate.
Sources
- 1. chemscene.com [chemscene.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Quinacetophenone: A simple precursor to privileged organic motifs - Arabian Journal of Chemistry [arabjchem.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. 4-(4-甲氧基苯基)-2,4-二氧丁酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | C13H14O5 | CID 287267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
